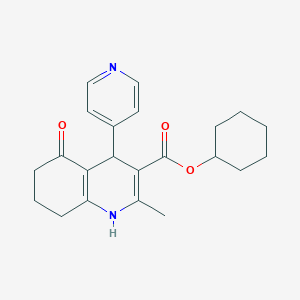![molecular formula C27H35N3O2 B5136695 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide](/img/structure/B5136695.png)
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide, also known as IBMPFD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IBMPFD is a synthetic compound that is structurally related to the endocannabinoid anandamide, which is a lipid neurotransmitter that binds to cannabinoid receptors in the brain and body.
Mecanismo De Acción
The mechanism of action of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. This interaction may lead to the modulation of neurotransmitter release, resulting in the observed biological effects of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide.
Biochemical and Physiological Effects:
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has been shown to have analgesic effects by reducing pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also limitations to the use of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide in lab experiments. The mechanism of action of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, the effects of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide may vary depending on the experimental conditions, such as the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research involving N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide. One potential area of investigation is the development of new therapeutic applications for N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide, such as the treatment of neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide, which may lead to a better understanding of the endocannabinoid system and its role in various biological processes. Additionally, the development of new synthetic analogs of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide may lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide typically involves the use of piperidine, isobutylamine, and 2-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has also been investigated for its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c1-20(2)17-30(27(31)23-9-8-22-10-13-28-25(22)16-23)18-21-11-14-29(15-12-21)19-24-6-4-5-7-26(24)32-3/h4-10,13,16,20-21,28H,11-12,14-15,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVBJNQREXRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)